molecular formula C9H8ClNO2 B13501687 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid

3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid

Cat. No.: B13501687
M. Wt: 197.62 g/mol
InChI Key: TVFKBVHDUKMGMV-UHFFFAOYSA-N
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Description

3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered significant interest from researchers due to its unique properties. This compound is characterized by its molecular formula C9H8ClNO2 and a molecular weight of 197.62 g/mol . It is typically found in a powder form and is known for its stability under normal storage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a chlorinating agent to introduce the chlorine atom into the pyridine ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or binding to receptor sites, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carboxamide: Similar in structure but with an amide group instead of a carboxylic acid group.

    3-chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid: Contains a methyl group, which alters its chemical properties.

Uniqueness

3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of a chlorine atom, which imparts distinct reactivity and potential biological activity .

Properties

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid

InChI

InChI=1S/C9H8ClNO2/c10-8-7(9(12)13)6-3-1-2-5(6)4-11-8/h4H,1-3H2,(H,12,13)

InChI Key

TVFKBVHDUKMGMV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CN=C(C(=C2C1)C(=O)O)Cl

Origin of Product

United States

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